Cas no 66428-89-5 (Forskolin)

Forskolin structure
Forskolin Proprietà chimiche e fisiche
Nomi e identificatori
-
- Forskolin
- (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-6,10,10b-Trihydroxy-3,4a,7,7,10a -pentamethyl-1-oxo-3-vinyldodecahydro-1H-benzo[f]chromen-5-yl ace tate
- (+/-)-Flavopiridol
- (+/-)-forskolin
- Alvocidib
- Alvocidib, Free Base
- C077990
- Flavopirodol
- Hmr 1275
- L 868275
- L86-8275
- L-868275
- vopiridol(Alvocidib)
- NCGC00261172-01
- SR-01000075497-1
- BRD-A70449690-001-01-4
- 1H-Naphtho[2, 5-(acetyloxy)-3-ethenyldodecahydro-6,10,10b-trihydroxy- 3,4a,7,7,10a-pentamethyl-, [3R-(3.alpha.,4a.beta., 5.beta.,6.beta.,6a.alpha.,10.alpha.,10a.beta.,10b.alpha.)]-
- CHEMBL1358402
- NCGC00161668-01
- NCGC00015445-04
- 66428-89-5
- Q27165646
- Tox21_500487
- NCGC00162171-01
- FT-0626543
- F 6886
- acetic acid (3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f][1]benzopyran-5-yl) ester
- NCGC00015445-05
- 1H-Naphtho[2,1-b]pyran-1-one,5-(acetyloxy)-3-ethenyldodecahydro-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-
- 3-Ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-5-yl acetate
- UPCMLD-DP135:001
- CCG-204578
- EU-0100487
- NCGC00015445-03
- NCGC00093892-01
- Lopac0_000487
- UPCMLD-DP135:002
- AKOS030228565
- CHEBI:93891
- HMS3261B15
- DTXSID00860823
- SCHEMBL14614874
- NCGC00015445-02
- SR-01000075497
- SR-01000075497-5
- UPCMLD-DP135
- Forskolin Racemate
- LP00487
-
- Inchi: InChI=1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(26)17(28-12(2)23)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3
- Chiave InChI: OHCQJHSOBUTRHG-UHFFFAOYSA-N
- Sorrisi: C=CC1(C)CC(=O)C2(C3(C)C(CCC(C)(C)C3C(C(C2(C)O1)OC(=O)C)O)O)O
Proprietà calcolate
- Massa esatta: 410.23045342g/mol
- Massa monoisotopica: 410.23045342g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 29
- Conta legami ruotabili: 3
- Complessità: 747
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 8
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1
- Superficie polare topologica: 113Ų
Forskolin Letteratura correlata
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
66428-89-5 (Forskolin) Prodotti correlati
- 64657-21-2(Isoforskolin)
- 81873-08-7(Forskolin J)
- 66575-29-9(Forskolin)
- 64657-18-7(1,9-Dideoxyforskolin)
- 72963-77-0(1-Deoxyforskolin)
- 473981-11-2(Forskolin G)
- 1171423-65-6(3-5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl-1-(2-methoxybenzoyl)piperidine)
- 2138158-21-9(Tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(oxiran-2-yl)piperidine-1-carboxylate)
- 16648-70-7(1-3-(butan-2-yl)-4-hydroxyphenylbutan-1-one)
- 2171613-07-1(3-chloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid)
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
